molecular formula C25H41N8O10P B610402 Rabacfosadine Succinate CAS No. 1431856-99-3

Rabacfosadine Succinate

Cat. No. B610402
M. Wt: 644.6228
InChI Key: XLBDQSJWTNREFA-IODNYQNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rabacfosadine succinate is a double prodrug of the acyclic nucleotide phosphonate PMEG.

Scientific Research Applications

Rabacfosadine in Canine Lymphoma

  • Efficacy in Canine Lymphoma : Rabacfosadine, a novel double prodrug, has been shown to be effective in treating relapsed B-cell lymphoma in dogs. Studies indicate a high overall response rate, with a significant proportion of dogs experiencing complete response. This underscores rabacfosadine's potential as a chemotherapy option for dogs with lymphoma (Saba et al., 2018).

  • Multicenter Trials in Dogs with Lymphoma : A multicenter, randomized, double-blinded, placebo-controlled study demonstrated that rabacfosadine significantly improved progression-free survival in dogs with lymphoma. This study provides strong evidence for rabacfosadine's efficacy in a larger, more diverse canine population (Weishaar et al., 2021).

  • Combination with L-asparaginase : Combining rabacfosadine with L-asparaginase for treating relapsed multicentric lymphoma in dogs has been found to be both safe and efficacious. This combination treatment offers a new therapeutic avenue for managing canine lymphoma (Cawley et al., 2020).

  • Application in Naive Canine Lymphoma : Rabacfosadine has also shown substantial antitumor activity in dogs with previously untreated intermediate to large cell lymphoma. Its reduced systemic toxicity compared with other agents makes it a promising option for first-line treatment (Saba et al., 2020).

  • Mechanism of Action : Rabacfosadine's mechanism involves conversion to its active metabolite PMEGpp, acting at the level of cellular DNA polymerases. This detailed understanding of its pharmacodynamics is crucial for optimizing treatment regimens and understanding potential resistance mechanisms (De Clercq, 2018).

  • Alternating with Doxorubicin : Research indicates that alternating doses of rabacfosadine and doxorubicin in dogs with naive multicentric lymphoma is generally well-tolerated and results in progression-free intervals comparable to standard treatments. This suggests a potential for reduced treatment visits with maintained efficacy (Thamm et al., 2017).

properties

CAS RN

1431856-99-3

Product Name

Rabacfosadine Succinate

Molecular Formula

C25H41N8O10P

Molecular Weight

644.6228

IUPAC Name

diethyl 2,2'-((((2-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)ethoxy)methyl)phosphoryl)bis(azanediyl))(2S,2'S)-dipropionate succinate

InChI

InChI=1S/C21H35N8O6P.C4H6O4/c1-5-34-19(30)13(3)27-36(32,28-14(4)20(31)35-6-2)12-33-10-9-29-11-23-16-17(24-15-7-8-15)25-21(22)26-18(16)29;5-3(6)1-2-4(7)8/h11,13-15H,5-10,12H2,1-4H3,(H2,27,28,32)(H3,22,24,25,26);1-2H2,(H,5,6)(H,7,8)/t13-,14-;/m0./s1

InChI Key

XLBDQSJWTNREFA-IODNYQNNSA-N

SMILES

O=P(N[C@@H](C)C(OCC)=O)(N[C@@H](C)C(OCC)=O)COCCN1C=NC2=C(NC3CC3)N=C(N)N=C12

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Rabacfosadine succinate;  VDC-1101 succinate;  VDC 1101 succinate VDC1101 succinate;  GS-9219-01;  GS-9219 succinate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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